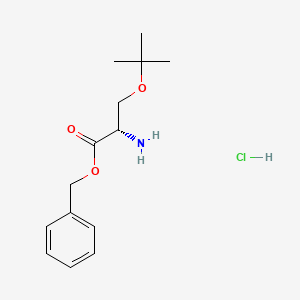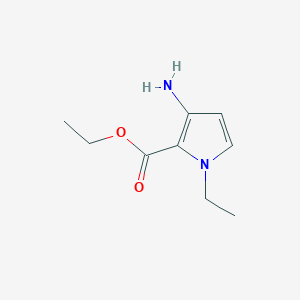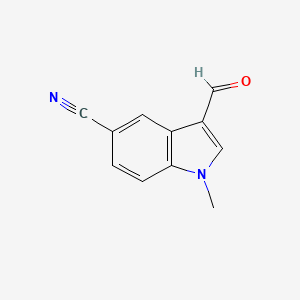
N-(Fosfonometil)(2-~13~C,~15~N)glicina
Descripción general
Descripción
Glyphosate is one of the most used herbicides, especially in agriculture applications such as weed and vegetation control.
Glyphosate-2-13C,15N is enriched with 13C and 15N isotopes.
Aplicaciones Científicas De Investigación
Agricultura: Eficacia de los herbicidas y salud del suelo
N-(Fosfonometil)glicina es ampliamente reconocida como glifosato, un herbicida sistémico no selectivo de amplio espectro . Se utiliza para controlar las malas hierbas y es conocida por su mecanismo de acción que inhibe la enzima 5-enolpiruvilsiquimato-3-fosfato sintasa, crucial para la biosíntesis de aminoácidos aromáticos en las plantas . Las versiones de este compuesto etiquetadas isotópicamente, como las que contienen 13C y 15N, se utilizan en estudios ambientales para rastrear el destino del herbicida en el suelo y comprender su impacto en la salud del suelo y las comunidades microbianas.
Bioquímica: Estudios de inhibición enzimática
El compuesto juega un papel fundamental en la investigación bioquímica, especialmente en el estudio de la inhibición de enzimas involucradas en la vía del shikimato . Las etiquetas 13C y 15N permiten un seguimiento y análisis detallados de la interacción del compuesto con las enzimas, lo que ayuda en el desarrollo de nuevos herbicidas con mayor especificidad y menor impacto ambiental.
Ciencias ambientales: Seguimiento de la contaminación
N-(Fosfonometil)glicina etiquetada con isótopos se utiliza en ciencias ambientales para monitorear y estudiar la contaminación causada por los herbicidas . Las distintas firmas isotópicas ayudan a diferenciar entre fuentes naturales y antropogénicas de nitrógeno y carbono en muestras ambientales.
Investigación farmacéutica: Desarrollo de fármacos
Las propiedades quelantes del glifosato lo convierten en un candidato para el desarrollo de fármacos basados en iones metálicos . La investigación sobre los complejos de coordinación del glifosato con iones metálicos puede conducir a la creación de nuevos fármacos, especialmente en el campo de la terapia contra el cáncer, donde los complejos metálicos juegan un papel.
Investigación contra el cáncer: Inducción de apoptosis
Estudios han demostrado que los derivados del glifosato pueden desencadenar la apoptosis en líneas celulares tumorales . El diseño y la síntesis de nuevos péptidos de glifosato-aminoácido y derivados de ésteres peptídicos se están explorando por su actividad anticancerígena, y algunos muestran resultados prometedores contra líneas celulares de cáncer de mama y colon.
Química analítica: Espectrometría de masas de relación isotópica
N-(Fosfonometil)glicina etiquetada con 13C y 15N se utiliza en el análisis de isótopos de doble elemento mediante espectrometría de masas de relación isotópica de cromatografía de gases (GC/IRMS) combinada con cromatografía líquida (LC/IRMS) . Esto permite la medición precisa del glifosato y sus metabolitos en varias matrices, lo que es esencial para el monitoreo ambiental y la seguridad alimentaria.
Ciencia de materiales: Química de coordinación
La capacidad del glifosato para formar complejos con una amplia gama de iones metálicos se utiliza en la ciencia de materiales . Estos complejos se pueden utilizar para crear nuevos materiales con propiedades específicas, como actividad catalítica o propiedades magnéticas.
Síntesis de péptidos: Síntesis de péptidos en fase de solución
En la síntesis de péptidos, N-(Fosfonometil)glicina se utiliza como reactivo debido a su idoneidad de reacción en la síntesis de péptidos en fase de solución . Esta aplicación es crucial para la síntesis de péptidos para uso terapéutico o para investigación bioquímica.
Mecanismo De Acción
Target of Action
The primary target of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , also known as 2-(phosphonomethyl(15N)amino)acetic acid , is the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Mode of Action
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine: inhibits the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids .
Biochemical Pathways
The shikimate pathway, affected by N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , is responsible for the synthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . The disruption of this pathway leads to a deficiency of these amino acids, affecting protein synthesis and growth of the organism .
Pharmacokinetics
The pharmacokinetics of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which need further investigation.
Result of Action
The molecular and cellular effects of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine ’s action primarily involve the disruption of protein synthesis due to the inhibition of the shikimate pathway . This leads to a deficiency of essential aromatic amino acids, which can affect the growth and survival of the organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine . For instance, its solubility in water suggests that it could be influenced by the hydration status of the organism . Additionally, the compound’s efficacy could be affected by the presence of other substances that interact with the shikimate pathway
Análisis Bioquímico
Biochemical Properties
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine plays a significant role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . By inhibiting this enzyme, N-(Phosphonomethyl)(2-~13~C,~15~N)glycine disrupts the production of these essential amino acids, leading to the death of the plant. Additionally, glyphosate can form coordinate complexes with various metal ions due to its chelation properties .
Cellular Effects
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine affects various types of cells and cellular processes. In plants, it inhibits the shikimate pathway, leading to a deficiency in aromatic amino acids, which are vital for protein synthesis and plant growth . This inhibition results in the accumulation of shikimate-3-phosphate and a decrease in the levels of downstream products, ultimately causing plant death. In non-target organisms, glyphosate can affect cell signaling pathways, gene expression, and cellular metabolism, although the extent of these effects varies depending on the organism and exposure levels .
Molecular Mechanism
The molecular mechanism of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase, thereby inhibiting its activity . This enzyme is responsible for catalyzing the transfer of the enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate, a key step in the shikimate pathway. By blocking this step, glyphosate prevents the synthesis of essential aromatic amino acids, leading to the disruption of protein synthesis and plant growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine can change over time. Glyphosate is relatively stable under standard conditions, but its degradation can occur through microbial activity and chemical hydrolysis . Long-term exposure to glyphosate has been shown to affect cellular function, including alterations in gene expression and metabolic pathways. In vitro and in vivo studies have demonstrated that prolonged exposure to glyphosate can lead to oxidative stress and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine vary with different dosages in animal models. At low doses, glyphosate may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of glyphosate can lead to oxidative stress, apoptosis, and disruptions in cellular signaling pathways. Threshold effects have been observed, where certain dosages result in significant changes in cellular function and overall health.
Metabolic Pathways
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase by glyphosate disrupts this pathway, leading to the accumulation of shikimate-3-phosphate and a decrease in the levels of downstream products. This disruption affects metabolic flux and metabolite levels, ultimately impacting protein synthesis and plant growth .
Transport and Distribution
Within cells and tissues, N-(Phosphonomethyl)(2-~13~C,~15~N)glycine is transported and distributed through various mechanisms. Glyphosate is absorbed through foliage and minimally through roots, and it is translocated to growing points within the plant . It interacts with transporters and binding proteins that facilitate its movement within the plant. The localization and accumulation of glyphosate in specific tissues can influence its effectiveness and impact on plant growth.
Propiedades
IUPAC Name |
2-(phosphonomethyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VFZPYAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([15NH][13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745804 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-24-7 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)



![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)






![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

